5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic derivative featuring a thiazolo-triazol-ol core fused with a substituted piperazine and a 4-nitrophenyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Thiazolo-triazol-ol scaffold: Known for diverse bioactivity, including antimicrobial and antifungal properties.
- 2-Hydroxyethyl-piperazine moiety: Improves solubility and pharmacokinetic properties due to its polar nature.
Properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S/c1-12-19-18-23(20-12)17(26)16(29-18)15(13-2-4-14(5-3-13)24(27)28)22-8-6-21(7-9-22)10-11-25/h2-5,15,25-26H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGVJRABHBKPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 378.46 g/mol. The structure includes a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Antioxidant Properties
Research indicates that compounds containing thiazole and triazole rings exhibit significant antioxidant properties. These activities are often attributed to the electron-donating ability of the nitro group and the piperazine moiety, which can stabilize free radicals and reduce oxidative stress in biological systems .
Antimicrobial Activity
The presence of the piperazine ring has been linked to enhanced antimicrobial activity. Studies have shown that similar compounds demonstrate efficacy against a range of pathogenic bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The structural components allow for interactions with various enzymes involved in inflammatory processes, potentially leading to reduced inflammation in vivo .
Study 1: Antioxidant Activity Assessment
In a study examining the antioxidant potential of related compounds, it was found that derivatives with similar structures exhibited significant radical scavenging activity. The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing an IC50 value comparable to established antioxidants like ascorbic acid .
Study 2: Antimicrobial Efficacy
A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potent antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The thiazole and triazole rings contribute to electron delocalization, allowing the compound to neutralize free radicals effectively.
- Enzyme Inhibition : The piperazine moiety can interact with various enzymes involved in inflammatory pathways, potentially inhibiting their activity.
- Membrane Disruption : The hydrophobic regions of the molecule can integrate into microbial membranes, leading to cell lysis.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The compound’s activity and physicochemical properties are influenced by substituents on the piperazine ring and aryl groups. Key comparisons include:
| Compound Name | Piperazine Substituent | Aryl Substituent | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 2-Hydroxyethyl | 4-Nitrophenyl | ~495.5* | High polarity (hydroxyethyl), electron-deficient aryl (nitro) |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol () | 3-Chlorophenyl | 4-Ethoxy-3-methoxyphenyl | 569.06 | Lipophilic (chloro, methoxy), electron-rich aryl |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazole () | N/A | 4-Methoxyphenyl | ~350–400 | Antifungal activity via 14-α-demethylase inhibition |
*Calculated based on analogous structures.
Physicochemical Properties
- Solubility : The 2-hydroxyethyl group in the target compound enhances water solubility compared to the chloro- and methoxy-substituted analog in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
